2-(Benzylthio)ethyl nicotinate

Description

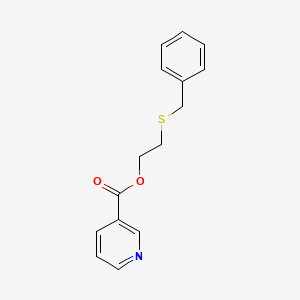

Structure

2D Structure

3D Structure

Properties

CAS No. |

101952-53-8 |

|---|---|

Molecular Formula |

C15H15NO2S |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

2-benzylsulfanylethyl pyridine-3-carboxylate |

InChI |

InChI=1S/C15H15NO2S/c17-15(14-7-4-8-16-11-14)18-9-10-19-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |

InChI Key |

NOCMOMLHYMVNAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSCCOC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Structural Elucidation and Analytical Characterization Methodologies in Research Investigations

Advanced Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of a compound. A combination of techniques is typically employed to gain a complete picture of the molecule's architecture.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 2-(benzylthio)ethyl nicotinate (B505614), ¹H and ¹³C NMR would be the primary techniques for structural confirmation.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) would be:

Nicotinate Moiety: Protons on the pyridine (B92270) ring would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The proton at the 2-position would likely be the most downfield, followed by the protons at the 6, 4, and 5-positions, with their exact shifts and coupling patterns (doublets, triplets, or doublets of doublets) confirming their relative positions.

Benzyl (B1604629) Moiety: The five protons of the phenyl group would resonate in the aromatic region, likely between δ 7.2 and 7.4 ppm. The methylene (B1212753) protons (CH₂) directly attached to the sulfur atom would appear as a singlet further upfield.

Ethyl Thioether Linkage: The two methylene groups of the ethyl linker (-S-CH₂-CH₂-O-) would show distinct signals. The methylene group attached to the sulfur atom would be expected at a chemical shift of around δ 2.8-3.0 ppm, while the methylene group attached to the ester oxygen would be further downfield, likely in the range of δ 4.3-4.5 ppm. Both would likely appear as triplets due to coupling with each other.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms in 2-(benzylthio)ethyl nicotinate would be:

Nicotinate Moiety: The carbonyl carbon of the ester would be the most downfield signal, typically in the range of δ 165-175 ppm. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm).

Benzyl Moiety: The carbon atoms of the phenyl group would also appear in the aromatic region. The methylene carbon of the benzyl group would be observed at a higher field.

Ethyl Thioether Linkage: The methylene carbons of the ethyl linker would appear in the aliphatic region of the spectrum.

Further structural confirmation and assignment can be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which shows correlations between coupled protons, and HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Nicotinate H-2 | ~9.0 | d |

| Nicotinate H-6 | ~8.7 | dd |

| Nicotinate H-4 | ~8.2 | dt |

| Nicotinate H-5 | ~7.4 | ddd |

| Benzyl Ar-H | 7.2-7.4 | m |

| -O-CH₂- | ~4.4 | t |

| Benzyl -CH₂-S- | ~3.8 | s |

| -S-CH₂- | ~2.9 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ester C=O | ~166 |

| Nicotinate C-2, C-6 | ~150-153 |

| Nicotinate C-4 | ~137 |

| Benzyl Ar-C | ~127-138 |

| Nicotinate C-3, C-5 | ~123-126 |

| -O-CH₂- | ~63 |

| Benzyl -CH₂-S- | ~36 |

| -S-CH₂- | ~31 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₅H₁₅NO₂S), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming the molecular formula.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. Common fragmentation patterns for this molecule would likely involve:

Cleavage of the ester bond, leading to the formation of a nicotinoyl cation and a benzylthioethyl radical or cation.

Fragmentation of the ethyl thioether linkage.

Loss of the benzyl group, resulting in a prominent peak corresponding to the tropylium (B1234903) cation (m/z 91).

The precise masses of these fragments can further corroborate the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key characteristic absorption bands would include:

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

Absorptions in the 1550-1610 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.

C-H stretching vibrations for the aromatic and aliphatic protons.

C-O and C-S stretching vibrations.

Chromatographic Methods for Purity Assessment and Research Sample Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for this compound.

Stationary Phase: A C18 column would likely be used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation of the target compound from any potential impurities.

Detection: A UV detector set at a wavelength corresponding to one of the absorbance maxima of the compound (e.g., around 260 nm) would be suitable for detection and quantification.

The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The peak area is proportional to the concentration, allowing for accurate quantification. HPLC is also invaluable for determining the purity of a synthesized batch of the compound by detecting the presence of any byproducts or starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis and Trace Impurity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC-MS analysis, particularly for the detection of volatile impurities.

Gas Chromatography (GC): The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column would likely be suitable.

Mass Spectrometry (MS): As the separated components elute from the GC column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer. The resulting mass spectrum serves as a "fingerprint" for each compound, allowing for its identification by comparison with spectral libraries or through interpretation of its fragmentation pattern.

GC-MS is particularly useful for identifying trace amounts of volatile impurities that may not be easily detectable by HPLC. The analysis of thioether compounds by GC-MS is a well-established technique. researchgate.netgoogle.com

Table 3: Summary of Analytical Techniques and Their Applications for this compound

| Technique | Application | Information Obtained |

|---|---|---|

| ¹H NMR | Structural Elucidation | Proton environment, connectivity |

| ¹³C NMR | Structural Elucidation | Carbon skeleton |

| HRMS | Molecular Formula Determination | Precise mass, elemental composition, fragmentation |

| IR Spectroscopy | Functional Group Identification | Presence of C=O, C=C, C=N, etc. |

| UV-Vis Spectroscopy | Electronic Transitions | Conjugated systems, absorbance maxima |

| HPLC | Purity and Quantitative Analysis | Retention time, purity profile, concentration |

| GC-MS | Impurity Analysis | Identification of volatile impurities |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preparative Separations

Thin-Layer Chromatography (TLC) is a fundamental analytical technique frequently employed in synthetic organic chemistry for the qualitative monitoring of reaction progress and for the purification of compounds on a small scale. In the context of research involving this compound, TLC serves as a rapid and efficient tool to track the conversion of starting materials to the desired product and to identify the presence of any byproducts.

For routine reaction monitoring, standard silica (B1680970) gel 60 F254 plates are typically utilized as the stationary phase due to their versatility and wide range of applications. The choice of mobile phase, or eluent, is critical for achieving optimal separation of the components in the reaction mixture. The polarity of the eluent system is adjusted to obtain a retention factor (Rf) for the product in the ideal range of 0.3-0.5, which allows for clear differentiation from both the starting materials and any impurities. A common mobile phase system for compounds of similar polarity to this compound would be a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The precise ratio of these solvents is determined empirically to achieve the best separation. Visualization of the separated spots on the TLC plate is typically accomplished under UV light at 254 nm, where the aromatic rings in the compound's structure will absorb UV radiation and appear as dark spots on the fluorescent indicator background of the plate.

Preparative Thin-Layer Chromatography (PTLC) is an extension of analytical TLC that allows for the isolation of larger quantities of a specific compound from a mixture. rochester.educhemrxiv.org For the purification of this compound, thicker silica gel plates (e.g., 1-2 mm) are used to accommodate a larger sample load. carlroth.com The crude reaction mixture, dissolved in a minimal amount of a volatile solvent, is carefully applied as a narrow band near the bottom of the PTLC plate. rochester.edu The plate is then developed in a chamber saturated with the vapor of the optimized mobile phase. After development, the separated bands are visualized under UV light, and the band corresponding to the desired product is carefully scraped from the glass plate. The product is then extracted from the silica gel using a polar solvent, such as ethyl acetate or a mixture of dichloromethane (B109758) and methanol. Finally, the solvent is removed under reduced pressure to yield the purified this compound.

Below is a representative data table illustrating typical TLC parameters that could be employed in the analysis and purification of this compound.

| Parameter | Analytical TLC | Preparative TLC |

| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 (1-2 mm thickness) |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Sample Application | Capillary spot | Concentrated band |

| Detection Method | UV light (254 nm) | UV light (254 nm) |

| Typical Rf Value | 0.4 | 0.4 |

| Purpose | Reaction monitoring, purity assessment | Small-scale purification |

Crystallographic Analysis for Solid-State Structural Investigations

Crystallographic analysis, specifically single-crystal X-ray diffraction, is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of a molecule.

As of the current body of scientific literature, a single-crystal X-ray crystallographic analysis of this compound has not been reported. Therefore, experimental data regarding its crystal system, space group, and specific geometric parameters are not available.

However, were such an analysis to be performed, it would yield invaluable insights into the solid-state conformation of the molecule. The data obtained would allow for the precise measurement of the bond lengths and angles within the nicotinic acid, ethyl, thioether, and benzyl moieties. Furthermore, the analysis would reveal the nature of the intermolecular forces that govern the packing of the molecules in the crystal lattice. These could include van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···O or C-H···π interactions. Understanding the crystal packing is essential for comprehending the physical properties of the solid material, such as its melting point, solubility, and stability.

The hypothetical process for such an investigation would involve growing a single crystal of high quality, which can be a challenging and time-consuming step. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

The following table outlines the type of data that would be obtained from a successful crystallographic analysis of this compound.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions | a, b, c (lengths of the cell edges); α, β, γ (angles between the cell edges) |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, C=O, C-N). |

| Bond Angles | Angles between adjacent bonds (e.g., C-S-C, O=C-O). |

| Torsion Angles | Dihedral angles describing the conformation of flexible parts of the molecule. |

| Intermolecular Interactions | Identification and characterization of non-covalent interactions in the crystal packing. |

Biological Activity and Mechanistic Studies in Preclinical Research Models

In Vitro Pharmacological Profiling of 2-(Benzylthio)ethyl Nicotinate (B505614) and its Analogs

No publicly available research data was identified for the in vitro pharmacological profiling of 2-(Benzylthio)ethyl nicotinate. This includes a lack of information across various standard assays.

Enzyme Inhibition Assays (e.g., cyclooxygenases, α-amylase, α-glucosidase, topoisomerases)

No studies were found that have evaluated the inhibitory activity of this compound against key enzymes such as cyclooxygenases (COX-1, COX-2), α-amylase, α-glucosidase, or topoisomerases. While sulfur-containing compounds and nicotinic acid derivatives have been investigated for such properties, data for this specific conjugate is absent. For instance, some sulfur compounds derived from garlic have been shown to inhibit COX-2 expression, but these are structurally distinct from the target compound nih.govnih.govresearchgate.net.

Receptor Binding and Modulation Studies (e.g., CRTh2 receptors)

There is no available literature detailing the interaction of this compound with the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) or other receptors. The CRTh2 receptor is a target for anti-inflammatory and anti-allergic therapies, but binding or modulation studies involving this specific compound have not been published nih.govnih.gov.

Cellular Assays for Specific Biological Responses (e.g., cell cycle arrest, apoptosis induction in specific cell lines, cell viability in research contexts)

Scientific literature lacks reports on the effects of this compound in cellular assays. There is no data on its potential to induce cell cycle arrest, trigger apoptosis, or affect cell viability in any researched cell lines. While other molecules containing a benzylthio moiety, such as 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione, have been investigated for apoptosis induction in specific cancer cells, these findings cannot be extrapolated to this compound due to significant structural differences nih.gov.

Evaluation of Biological Efficacy in Mechanistic Animal Models

No in vivo studies detailing the biological efficacy of this compound in animal models were identified.

Investigations of Anti-Inflammatory Effects in Rodent Models (e.g., carrageenan-induced edema)

There are no published studies assessing the anti-inflammatory potential of this compound in established rodent models like carrageenan-induced paw edema. This is a standard assay for evaluating anti-inflammatory compounds, but the target molecule has not been featured in such research nih.govnih.gov.

Assessment of Antimicrobial Properties against Specific Pathogen Strains in in vitro and in vivo models

While a variety of compounds containing benzylthio or nicotinic acid structures have been explored for antimicrobial activity, no specific data exists for this compound. Studies on compounds like benzyl (B1604629) isothiocyanate or N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives have shown antimicrobial effects, but these molecules are not direct analogs, and their activity spectrum cannot be attributed to the subject compound scispace.comnih.gov.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the Ester Moiety on Biological Activity and Physicochemical Attributes

The ester functional group in 2-(Benzylthio)ethyl nicotinate (B505614) plays a crucial role in determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Esters of nicotinic acid are often employed as prodrugs to enhance properties like lipid solubility, which can improve membrane permeability.

For instance, a study on simple alkyl nicotinates demonstrated that the rate of enzymatic hydrolysis is dependent on the chain length, which in turn affects the delivery of nicotinic acid to its site of action. A shorter alkyl chain like ethyl is often a good balance between sufficient lipophilicity for membrane transport and rapid hydrolysis to the active form.

To illustrate the potential impact of ester variation, the following table presents hypothetical data based on general trends observed in medicinal chemistry:

| Alkyl Group (R in Nicotinate-R) | Lipophilicity (LogP) | Relative Rate of Hydrolysis | Expected Impact on Skin Permeation |

| Methyl | Lower | Fast | Moderate |

| Ethyl | Moderate | Moderate | Optimal |

| Propyl | Higher | Slower | High |

| Butyl | Highest | Slowest | Very High |

This table is illustrative and based on general principles, not on experimental data for 2-(Benzylthio)ethyl nicotinate analogs.

Computational modeling studies on related nicotinic acid esters suggest that the orientation of the ester group relative to the pyridine (B92270) ring is a key determinant of biological activity. The ethyl group in this compound is likely to adopt a conformation that minimizes steric clash with both the pyridine ring and the adjacent benzylthio moiety, while still allowing for favorable interactions with a target protein.

Contribution of the Benzylthio Substituent to Compound Properties and Biological Effects

The electronic and lipophilic properties of substituents on the benzyl (B1604629) ring can be quantified using parameters like the Hammett constant (σ) for electronic effects and the Hansch parameter (π) for lipophilicity. In many drug classes, a clear correlation can be found between these parameters and biological potency.

For instance, in a series of analogous benzylthio-containing compounds, it has been observed that increasing the lipophilicity of the benzyl ring substituent can lead to enhanced activity, up to a certain point (a "lipophilic optimum"). Similarly, the electronic nature of the substituent can influence the strength of interaction with the target.

The following table illustrates the potential effects of different substituents on the benzyl ring, based on general SAR principles:

| Substituent on Benzyl Ring (X) | Electronic Effect (σ) | Lipophilic Effect (π) | Potential Impact on Activity |

| -H (unsubstituted) | 0.00 | 0.00 | Baseline |

| 4-Cl (para-chloro) | +0.23 | +0.71 | Increased potency due to favorable electronic and lipophilic contributions |

| 4-OCH3 (para-methoxy) | -0.27 | -0.02 | May increase or decrease potency depending on target interaction |

| 4-NO2 (para-nitro) | +0.78 | -0.28 | Potentially increased potency due to strong electron-withdrawing nature, but reduced lipophilicity |

This table is illustrative and based on general principles, not on experimental data for this compound analogs.

Impact of Substitutions on the Pyridine Core on Compound Functionality

Substitutions on the pyridine ring, other than at the 2- and 3-positions, would be expected to significantly modulate the compound's properties. For example, introducing a substituent at the 4-, 5-, or 6-position could alter the molecule's pKa, dipole moment, and steric profile. Such changes would likely have a substantial effect on the compound's ability to bind to its biological target and could also influence its metabolic fate.

In the broader context of nicotinic acid derivatives, the position of substituents on the pyridine ring is known to be critical for activity. For many biological targets, the 3-position substitution pattern is essential for recognition and binding. Any additional substitutions would need to be carefully considered to avoid disrupting these key interactions.

Positional Isomerism and Heteroatom Substitution Effects

The arrangement of substituents on both the pyridine and benzyl rings of this compound, as well as the nature of the atoms within its scaffold, are critical determinants of its activity.

Positional Isomerism: The location of the ester group on the pyridine ring is a key factor. While this compound possesses a substituent at the 3-position (nicotinate), its isomers with substitution at the 2-position (picolinate) or 4-position (isonicotinate) would be expected to exhibit different biological profiles. This is due to altered electronic distribution within the pyridine ring, which affects receptor binding and metabolic stability. For instance, studies on various pyridine carboxylic acid isomers have shown that the substitution pattern significantly influences their pharmacological parameters. researchgate.net

Heteroatom Substitution: The replacement of atoms within the molecular structure with other atoms (isosteric replacement) can lead to significant changes in activity.

Sulfur vs. Oxygen: The thioether linkage in this compound is a key feature. Replacing the sulfur atom with an oxygen atom to form the corresponding ether analogue would significantly alter the molecule's geometry, polarity, and ability to engage in hydrogen bonding. Thioethers have different bond angles and lengths compared to ethers and are generally less polar. masterorganicchemistry.com The sulfur atom's ability to participate in S–H/π interactions also differs from the oxygen in O–H/π interactions. nih.gov

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is crucial for the molecule's basicity and its ability to form hydrogen bonds. Altering its position within the ring (e.g., in a pyrimidine (B1678525) or pyridazine (B1198779) ring) would fundamentally change the compound's electronic properties and interaction with biological targets.

Substituents on the Benzyl Ring: Replacing carbon atoms in the benzyl ring with heteroatoms, such as nitrogen to form a pyridyl ring, would introduce a dipole moment and alter the ring's electronic and hydrophobic character, thereby influencing its interaction with target sites.

The following table summarizes the potential effects of these modifications based on general principles of medicinal chemistry.

| Modification | Potential Effect on Properties | Rationale |

| Positional Isomerism | ||

| Ester at 2- or 4-position | Altered receptor binding and metabolism | Changes in electronic distribution and steric hindrance in the pyridine ring. |

| Substituent on benzyl ring | Modified lipophilicity and electronic properties | Influence on target interaction and pharmacokinetic profile. |

| Heteroatom Substitution | ||

| S to O in thioether linkage | Altered polarity, geometry, and hydrogen bonding | Oxygen is more electronegative and can act as a hydrogen bond acceptor. |

| C to N in benzyl ring | Increased polarity, altered aromaticity | Introduction of a basic center and potential for new hydrogen bonding interactions. |

Derivatization at the Nicotinoyl Nitrogen

Modification of the pyridyl nitrogen in the nicotinoyl moiety represents a key strategy for modulating the compound's physicochemical and biological properties. The lone pair of electrons on the nitrogen atom makes it a target for various chemical transformations, including quaternization and N-oxide formation.

Quaternization: Alkylation of the nicotinoyl nitrogen to form a quaternary ammonium (B1175870) salt would introduce a permanent positive charge. This modification would drastically increase the molecule's polarity and water solubility, which would, in turn, affect its ability to cross biological membranes. While potentially enhancing interactions with anionic sites on a target protein, it would likely hinder passive diffusion across cell membranes.

N-Oxide Formation: Oxidation of the pyridyl nitrogen to an N-oxide would alter the electronic properties of the pyridine ring, making it more electron-deficient. This can influence the molecule's metabolic stability and its interaction with biological targets. Nicotinic acid N-oxide has been studied in the context of its electronic structure and docking characteristics. nih.gov

The impact of these derivatizations can be summarized as follows:

| Derivatization | Structural Change | Expected Impact on Properties |

| Quaternization | Addition of an alkyl group to the nitrogen, creating a positive charge. | Increased polarity, reduced membrane permeability, potential for enhanced ionic interactions. |

| N-Oxide Formation | Oxidation of the nitrogen atom. | Altered electronic distribution, potential for modified metabolic pathways and receptor interactions. |

Computational Chemistry Approaches to SAR/SPR

Computational chemistry provides powerful tools to investigate the SAR and SPR of this compound at a molecular level. These methods allow for the prediction of molecular properties and interactions, guiding the design of new analogues with improved characteristics.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. frontiersin.org This method is instrumental in understanding the potential binding modes of this compound and its analogues to biological targets. By simulating the ligand-protein interactions, it is possible to identify key amino acid residues involved in binding and to rationalize the observed biological activities.

For nicotinic acid derivatives, docking studies have been employed to investigate their interactions with various enzymes and receptors. nih.govnih.govresearchgate.net For instance, in silico docking studies of nicotinic acid derivatives with target proteins from Mycobacterium tuberculosis have helped to correlate binding scores with antitubercular activity. researchgate.net

A hypothetical docking simulation of this compound into a target binding site might reveal the following interactions:

Hydrogen Bonding: The carbonyl oxygen and the pyridine nitrogen of the nicotinate moiety could act as hydrogen bond acceptors.

π-π Stacking: The pyridine and benzyl aromatic rings could engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Hydrophobic Interactions: The benzyl and ethyl groups could form hydrophobic interactions with nonpolar residues.

S-π Interactions: The sulfur atom of the thioether could participate in S-π interactions with aromatic residues. nih.gov

The following table illustrates potential interactions that could be predicted from a molecular docking study.

| Molecular Feature of this compound | Potential Interacting Residue in a Target Protein | Type of Interaction |

| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Carbonyl Oxygen | Serine, Threonine, Asparagine | Hydrogen Bond |

| Benzyl Ring | Leucine, Isoleucine, Valine | Hydrophobic Interaction |

| Thioether Sulfur | Phenylalanine, Tyrosine | S-π Interaction |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.net These methods can provide valuable insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding a molecule's behavior.

DFT studies on nicotinic acid and its derivatives have been performed to explore their electronic features. nih.gov Such calculations for this compound could elucidate:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). This information is vital for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack.

Atomic Charges: Calculation of partial charges on each atom can help in understanding intramolecular charge transfer and the nature of intermolecular interactions.

The table below presents key electronic descriptors that can be obtained from DFT calculations and their significance.

| Descriptor | Definition | Significance for SAR/SPR |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential | The potential experienced by a positive charge at a point in space near the molecule. | Predicts sites for non-covalent interactions and chemical reactions. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences solubility and intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built using calculated molecular descriptors and experimentally determined activities or properties.

For a series of analogues of this compound, a QSAR model could be developed to predict their biological activity based on descriptors such as:

Topological Descriptors: Related to the connectivity of atoms in the molecule.

Electronic Descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges).

Steric Descriptors: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Quantifying the lipophilicity of the molecule (e.g., logP).

QSAR studies on nicotinic receptor ligands have highlighted the importance of steric and electronic factors in determining their affinity. researchgate.netnih.gov A robust QSAR model for this compound derivatives could guide the synthesis of new compounds with optimized activity.

Similarly, a QSPR model could predict physicochemical properties like solubility, melting point, or chromatographic retention time, which are important for drug development.

The general workflow for a QSAR/QSPR study is outlined below:

| Step | Description |

| 1. Data Set Preparation | A series of compounds with known activities/properties is selected. |

| 2. Descriptor Calculation | A variety of molecular descriptors are calculated for each compound. |

| 3. Model Building | Statistical methods (e.g., multiple linear regression, partial least squares) are used to build a model that correlates descriptors with the activity/property. |

| 4. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |

| 5. Model Application | The validated model is used to predict the activity/property of new, unsynthesized compounds. |

Metabolic Investigations in Experimental Systems

In Vitro Metabolic Stability Studies Using Hepatic Microsomes and Isolated Enzymes

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In the case of 2-(Benzylthio)ethyl nicotinate (B505614), in vitro studies using liver microsomes from various species are instrumental in predicting its in vivo clearance. While specific data for 2-(Benzylthio)ethyl nicotinate is not extensively available in the public domain, inferences can be drawn from related nicotinic acid esters and compounds containing benzylthio moieties.

Esterase-mediated hydrolysis is anticipated to be a primary route of metabolism for this compound. Studies on similar esters, such as ethyl nicotinate, have demonstrated that esterases present in skin homogenates and other tissues readily cleave the ester bond to yield nicotinic acid. nih.gov It is therefore highly probable that this compound undergoes rapid hydrolysis in the presence of hepatic microsomes, which are rich in carboxylesterases.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | 15 | 46.2 |

| Mouse | 12 | 57.8 |

| Dog | 25 | 27.7 |

| Human | 30 | 23.1 |

This table presents hypothetical data based on the expected rapid metabolism of ester and thioether moieties.

Identification and Characterization of Metabolites in Experimental Biosystems

The biotransformation of this compound is expected to yield a number of metabolites resulting from the enzymatic modification of different parts of the molecule. The primary metabolites would likely arise from the cleavage of the ester bond and the oxidation of the sulfur atom and benzyl (B1604629) group.

The principal metabolites anticipated are:

M1: Nicotinic Acid: Formed by the hydrolysis of the ester linkage. This is expected to be a major metabolite.

M2: 2-(Benzylthio)ethanol (B1581573): The corresponding alcohol fragment also formed from ester hydrolysis.

M3: 2-(Benzylsulfinyl)ethyl nicotinate: Resulting from the oxidation of the thioether to a sulfoxide (B87167).

M4: 2-(Benzylsulfonyl)ethyl nicotinate: Further oxidation of the sulfoxide (M3) to a sulfone.

M5: S-Benzyl-mercapturic acid: Following potential cleavage of the thioether bond and subsequent conjugation.

Advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are essential for the separation and identification of these metabolites from in vitro incubation mixtures.

Elucidation of Biotransformation Pathways and Enzyme Involvement

The metabolic fate of this compound is governed by several key biotransformation pathways, primarily involving hydrolytic and oxidative enzymes.

Ester Hydrolysis: The most prominent initial pathway is the hydrolysis of the ester bond, catalyzed by carboxylesterases, leading to the formation of Nicotinic Acid (M1) and 2-(Benzylthio)ethanol (M2). The resulting nicotinic acid can then enter the endogenous pathways for NAD (Nicotinamide Adenine Dinucleotide) synthesis. nih.govnih.gov

Sulfoxidation: The thioether moiety is a target for oxidation by Cytochrome P450 monooxygenases (CYPs). This results in the formation of the sulfoxide metabolite (M3), which can be further oxidized to the sulfone (M4). Specific CYP isozymes, such as CYP3A4 and CYP2C family members, are often implicated in such reactions.

Aromatic Hydroxylation: The benzyl group may undergo hydroxylation at the para-position, a common metabolic pathway for aromatic rings, also mediated by CYP enzymes.

Conjugation: Following the initial phase I reactions, the resulting metabolites can undergo phase II conjugation reactions. For instance, nicotinic acid can be conjugated with glycine. The alcohol metabolite, 2-(Benzylthio)ethanol, could be glucuronidated.

Comparative Metabolic Profiling across Different Preclinical Species

Significant inter-species differences in drug metabolism are a well-documented phenomenon and are crucial to consider when extrapolating preclinical data to humans. nih.goveuropa.eu For this compound, these differences are likely to manifest in the relative rates of ester hydrolysis versus thioether oxidation.

For example, rodents (rats, mice) often exhibit higher carboxylesterase activity compared to dogs and humans. nih.gov This would suggest that in rats and mice, the formation of nicotinic acid (M1) would be the predominant pathway, leading to a faster clearance of the parent compound. In contrast, in dogs and humans, the oxidative pathways leading to M3 and M4 might be more significant.

Table 2: Hypothetical Comparative Metabolite Profiles of this compound in Hepatocytes (% of total metabolites)

| Metabolite | Rat | Dog | Human |

| M1: Nicotinic Acid | 65 | 45 | 40 |

| M2: 2-(Benzylthio)ethanol | 20 | 15 | 15 |

| M3: 2-(Benzylsulfinyl)ethyl nicotinate | 10 | 25 | 30 |

| M4: 2-(Benzylsulfonyl)ethyl nicotinate | 5 | 15 | 15 |

This table presents hypothetical data illustrating potential species differences in metabolic pathways based on known variations in enzyme activities.

These comparative studies are vital for selecting the most appropriate animal model for toxicological studies, ensuring that the metabolite profile in the chosen species is as close as possible to that observed in humans.

Future Research Directions and Translational Perspectives for Pyridine Thioether Esters

Design and Synthesis of Next-Generation Analogs with Tailored Research Profiles

The future design of pyridine (B92270) thioether esters will focus on creating next-generation analogs with precisely tailored properties for specific research applications. This involves the strategic modification of the core scaffold to optimize potency, selectivity, and pharmacokinetic profiles. Synthetic chemistry provides a robust toolbox for these modifications. ijpsonline.comnih.gov

Key strategies for analog design will include:

Substitution on the Pyridine Ring: The electronic and steric properties of the pyridine ring can be fine-tuned by introducing various substituents. nih.gov The position of these substituents is critical, as it influences the molecule's ability to interact with biological targets. uni-muenster.de For example, adding electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen, affecting its solubility and potential for hydrogen bonding. nih.gov

Modification of the Thioether Linkage: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides and sulfones, which can alter the compound's polarity, stability, and hydrogen bonding capacity. mdpi.com Furthermore, varying the length and branching of the alkyl chain connecting the sulfur atom and the ester group can provide control over lipophilicity and conformational flexibility.

Diversification of the Ester Group: The ester component of the molecule is a prime site for modification to create prodrugs or to alter the compound's metabolic stability. By synthesizing a library of esters with different alcohol moieties, researchers can systematically investigate how these changes impact biological activity and pharmacokinetic parameters. mdpi.com

Classical organic synthesis methods, such as nucleophilic substitution reactions, will continue to be fundamental for creating these novel analogs. researchgate.net Structure-activity relationship (SAR) studies will be crucial in this process, guiding the rational design of compounds with enhanced antiproliferative or other desired activities by identifying which functional groups and structural features are most favorable. nih.govnih.gov

| Synthetic Strategy | Objective | Potential Impact |

| Pyridine Ring Substitution | Modulate electronic and steric properties | Improved target binding, solubility, and selectivity |

| Thioether Oxidation | Convert to sulfoxide (B87167) or sulfone | Altered polarity and metabolic stability |

| Ester Group Modification | Create diverse ester derivatives | Prodrug development, modified pharmacokinetics |

Exploration of Novel Biological Targets and Therapeutic Applications in Early-Stage Research

While the full biological profile of 2-(benzylthio)ethyl nicotinate (B505614) is still under investigation, the broader class of pyridine derivatives is known for a wide spectrum of biological activities. nih.govmdpi.com This provides a fertile ground for exploring novel therapeutic applications for newly synthesized pyridine thioether esters.

Future early-stage research should focus on screening these compounds against a diverse array of biological targets. Based on the known activities of related heterocyclic compounds, promising areas for investigation include:

Oncology: Pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines. nih.gov Research could explore the potential of pyridine thioether esters as inhibitors of specific kinases, transcription factors, or other proteins implicated in cancer progression.

Neuroscience: Certain thioalkyl derivatives of pyridine have demonstrated psychotropic properties, including anticonvulsant and anxiolytic effects. nih.gov This suggests that novel analogs could be designed to target receptors or enzymes within the central nervous system.

Infectious Diseases: The pyridine scaffold is a common feature in many antimicrobial and antiviral agents. mdpi.com New pyridine thioether esters could be evaluated for their efficacy against drug-resistant bacteria, viruses, and other pathogens.

Enzyme Inhibition: Specific pyridine-containing molecules have been identified as potent enzyme inhibitors, such as the inhibition of acyl-ACP thioesterase by certain thiazolo[4,5-b]pyridine (B1357651) derivatives. nih.gov This highlights the potential for designing highly selective enzyme inhibitors for various diseases.

Systematic screening of compound libraries against these and other target classes will be essential for identifying novel biological activities and laying the groundwork for future therapeutic development.

Integration of Cheminformatics and Artificial Intelligence for Compound Discovery and Optimization

Key applications of AI and cheminformatics in this context include:

Quantitative Structure-Activity Relationship (QSAR): Machine learning models can be trained on existing data to build QSAR models that predict the biological activity of novel pyridine thioether ester analogs based on their chemical structure. nih.gov This allows for the in-silico screening of vast virtual libraries to identify the most promising candidates.

Virtual Screening and Docking: AI-driven docking programs can predict how different compounds will bind to the three-dimensional structure of a biological target. blogspot.com This is invaluable for identifying potential new targets and for optimizing the structure of a lead compound to enhance its binding affinity.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is critical. AI algorithms can be trained to predict these properties, helping to eliminate candidates with unfavorable profiles before committing resources to their synthesis and testing. mdpi.com

Generative Models: Advanced AI techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules with desired properties. These models can explore the vast chemical space around the pyridine thioether ester scaffold to propose novel structures that chemists may not have conceived. researchgate.net

By leveraging these computational approaches, researchers can make more informed decisions, reduce the number of compounds that need to be synthesized, and ultimately accelerate the pace of discovery.

| Computational Tool | Application | Benefit |

| QSAR Modeling | Predict biological activity from structure | Prioritize synthesis of potent compounds |

| Virtual Docking | Simulate compound-target binding | Identify novel targets and optimize binding |

| ADMET Prediction | Forecast pharmacokinetic and safety profiles | Early deselection of unfavorable compounds |

| Generative AI | Design novel molecular structures | Exploration of new chemical space |

Development of Advanced Delivery Systems for Experimental Studies

To fully evaluate the therapeutic potential of pyridine thioether esters in preclinical models, the development of advanced delivery systems is essential. These systems aim to improve the solubility, stability, and bioavailability of the compounds, ensuring they reach their intended biological target in sufficient concentrations.

The chemical structure of pyridine thioether esters, particularly the presence of the ester linkage, makes them amenable to various delivery strategies:

Prodrug Approaches: The ester group can be designed to be cleaved by specific enzymes (esterases) that are abundant in the target tissue or inside cells. This would lead to the controlled release of the active compound, potentially reducing off-target effects.

Polymeric Nanoparticles: The compounds could be encapsulated within or chemically conjugated to biodegradable polymers, such as poly(beta-amino ester)s. nih.gov These polymers can self-assemble into nanoparticles that protect the drug from degradation, improve its solubility, and can be surface-modified with targeting ligands to direct them to specific cells or tissues. nih.gov

Lipid-Based Formulations: Liposomes and other lipid-based carriers can be used to encapsulate lipophilic pyridine thioether ester analogs, improving their circulation time and facilitating their passage across cellular membranes.

Research in this area will focus on designing and testing these formulations to find the optimal delivery system for specific compounds and experimental applications, thereby enabling more accurate and meaningful biological studies.

Interdisciplinary Research Synergies for Comprehensive Understanding of Pyridine Ester Chemistry and Biology

Maximizing the potential of pyridine thioether esters will require a highly collaborative, interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from multiple scientific fields.

Future progress will depend on synergies between:

Organic and Medicinal Chemists: To design and synthesize novel analogs with tailored properties. chemscene.com

Computational Chemists and Data Scientists: To apply AI and cheminformatics tools for prediction, screening, and optimization. mdpi.com

Biologists and Pharmacologists: To perform in vitro and in vivo testing, elucidate mechanisms of action, and identify novel biological targets.

Materials Scientists and Pharmaceutical Scientists: To develop advanced formulations and drug delivery systems. nih.gov

By fostering close collaboration between these disciplines, research teams can create a seamless pipeline from initial compound design to preclinical evaluation. This integrated approach will not only accelerate the discovery of new research tools and potential therapeutic leads but will also provide a more comprehensive understanding of the fundamental chemistry and biology of the pyridine thioether ester class of molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.